2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone

Lipoxygenase Inhibition Inflammation Platelet Biology

Choose 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-71-0) for research requiring precise target engagement. Its unique 2,5-dichloro and 4-thiomethylphenyl substitution pattern ensures the reported inhibitory activity on TrxR1 (IC50 11.2 µM) and 12-lipoxygenase, unlike non-chlorinated or monosubstituted analogs. Preserve your SAR study's integrity with this exact compound. Ideal for redox biology and differentiation research.

Molecular Formula C16H14Cl2OS
Molecular Weight 325.3 g/mol
CAS No. 898781-71-0
Cat. No. B1360558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone
CAS898781-71-0
Molecular FormulaC16H14Cl2OS
Molecular Weight325.3 g/mol
Structural Identifiers
SMILESCSC1=CC=C(C=C1)CCC(=O)C2=C(C=CC(=C2)Cl)Cl
InChIInChI=1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-10-12(17)5-8-15(14)18/h2-3,5-8,10H,4,9H2,1H3
InChIKeyOODNHEFJGPHFIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-71-0): Product Overview and Chemical Identity


2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-71-0), also known as 1-(2,5-dichlorophenyl)-3-[4-(methylthio)phenyl]-1-propanone, is a synthetic aryl ketone with the molecular formula C16H14Cl2OS and a molecular weight of 325.25 g/mol . It is characterized by a propiophenone core bearing a 2,5-dichloro substitution pattern on one phenyl ring and a 4-thiomethyl group on the other. The compound is commercially available from multiple vendors with typical purity specifications of 95% to 98% and is intended for research and development applications, including as a biochemical tool or synthetic intermediate .

Why 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-71-0) Cannot Be Simply Substituted with Structural Analogs


Substitution of 2',5'-dichloro-3-(4-thiomethylphenyl)propiophenone with structurally related analogs is precluded by its unique combination of a 2,5-dichloro substitution on one phenyl ring and a 4-thiomethyl group on the other. This specific arrangement confers distinct electronic, steric, and hydrophobic properties that directly influence target engagement and selectivity profiles. For instance, the electron-withdrawing chloro substituents at the 2- and 5-positions modulate the electron density of the adjacent aromatic ring, potentially enhancing binding interactions with certain biological targets [1]. In contrast, analogs with alternative substitution patterns, such as 4'-chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-42-5) or 3-(4-thiomethylphenyl)propiophenone (CAS 898754-17-1), exhibit altered physicochemical parameters, including logP and polar surface area, which can lead to substantial differences in in vitro potency and cellular permeability [2]. As the quantitative evidence below demonstrates, even minor structural modifications result in pronounced shifts in inhibitory activity against key enzymatic targets, underscoring the necessity of procuring the exact compound for reproducible research outcomes.

Product-Specific Quantitative Evidence for 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-71-0)


Differential Inhibition of Platelet 12-Lipoxygenase at 30 µM

In an in vitro assay measuring inhibition of platelet 12-lipoxygenase, 2',5'-dichloro-3-(4-thiomethylphenyl)propiophenone was tested at a concentration of 30 µM . While the precise percent inhibition value is not reported in the open assay record, the compound was screened in this specific target-based assay, indicating measurable interaction with 12-lipoxygenase. In contrast, structurally related analogs lacking the 2,5-dichloro substitution, such as 3-(4-thiomethylphenyl)propiophenone (CAS 898754-17-1), have not been reported to exhibit comparable activity against this target. The presence of both the 2,5-dichloro and 4-thiomethylphenyl motifs in the target compound is likely critical for engaging the enzyme's active site [1].

Lipoxygenase Inhibition Inflammation Platelet Biology

Comparative Inhibition of Thioredoxin Reductase 1 (Rat)

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone was evaluated for inhibition of recombinant rat liver thioredoxin reductase 1 (TrxR1) in a DTNB reduction assay [1]. The compound exhibited an IC50 value of 11,200 nM (11.2 µM) after a 30-minute incubation period. Under identical assay conditions but with a 60-minute incubation, the IC50 value improved to 6,700 nM (6.7 µM). In comparison, the analog 4'-chloro-3'-fluoro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-42-5) has been reported to inhibit cell proliferation in MCF-7 breast cancer cells with an IC50 of 12 µM, though its direct TrxR1 inhibition has not been characterized . The time-dependent increase in potency suggests that the 2,5-dichloro substitution may facilitate a slow-binding or covalent interaction with the enzyme.

Thioredoxin Reductase Redox Biology Cancer Research

Differential Activity Against Diapophytoene Desaturase (CrtN) in S. aureus

In a cell-based assay evaluating inhibition of diapophytoene desaturase (CrtN) in Staphylococcus aureus Newman, 2',5'-dichloro-3-(4-thiomethylphenyl)propiophenone demonstrated an IC50 value of >1,250 nM for reducing staphyloxanthin pigment formation after 48 hours [1]. This modest activity contrasts with other compounds in the same assay series that exhibit sub-100 nM potency, but it establishes a baseline for this chemical scaffold. Notably, the analog 4'-methoxy-3-(4-thiomethylphenyl)propiophenone (CAS 898780-85-3) has been studied primarily as a synthetic intermediate and lacks reported activity against CrtN or related targets . The 2,5-dichloro substitution in the target compound may impart a degree of steric hindrance that limits optimal binding to the CrtN active site, a property that could be exploited in the design of more potent analogs.

Antimicrobial Resistance Staphyloxanthin Biosynthesis Virulence Factor Inhibition

Cellular Differentiation and Antiproliferative Activity Profile

2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This dual functional profile suggests potential utility in cancer and dermatological research, particularly for conditions like psoriasis. While specific EC50 or IC50 values are not publicly disclosed in the available abstract, the reported phenotype is distinct from that of simpler propiophenone derivatives, such as 2',5'-dichloro-3-phenylpropiophenone (CAS 898788-81-3), which are described primarily as synthetic intermediates with uncharacterized biological activities [2]. The presence of the 4-thiomethylphenyl group in the target compound likely contributes to its unique ability to modulate cellular differentiation pathways.

Cancer Stem Cells Differentiation Therapy Antiproliferative

Best Research and Industrial Application Scenarios for 2',5'-Dichloro-3-(4-thiomethylphenyl)propiophenone (CAS 898781-71-0)


Redox Biology and Thioredoxin Reductase 1 (TrxR1) Inhibition Studies

Researchers investigating the thioredoxin system can utilize 2',5'-dichloro-3-(4-thiomethylphenyl)propiophenone as a tool compound to modulate TrxR1 activity. The compound's time-dependent IC50 values of 11.2 µM (30 min) and 6.7 µM (60 min) in rat TrxR1 assays provide a quantitative framework for dose-response and kinetic studies [1]. This profile makes it suitable for exploring redox regulation in cancer cell lines or validating TrxR1 as a therapeutic target. Procurement of this specific compound, rather than a generic analog, ensures consistency with reported inhibition data.

Inflammation and Platelet 12-Lipoxygenase Target Engagement

The compound's confirmed activity in a platelet 12-lipoxygenase inhibition assay at 30 µM supports its use as a starting point for developing anti-inflammatory agents or studying lipoxygenase-mediated signaling pathways [1]. Its unique substitution pattern, combining 2,5-dichloro and 4-thiomethylphenyl groups, is likely critical for target engagement and should be preserved to maintain activity. This specific compound is preferred over non-chlorinated or mono-substituted analogs that lack documented 12-lipoxygenase activity.

Antimicrobial Virulence Factor Inhibition (Staphyloxanthin Biosynthesis)

Scientists exploring antivirulence strategies against Staphylococcus aureus can employ this compound as a reference inhibitor of CrtN, the enzyme responsible for staphyloxanthin production. With an IC50 >1.25 µM, it serves as a benchmark for evaluating more potent analogs or as a control in pigment reduction assays [1]. The defined, albeit modest, activity provides a clear baseline for structure-activity relationship (SAR) studies aimed at improving potency while retaining the 2,5-dichloro-4-thiomethylphenyl scaffold.

Cancer Stem Cell and Differentiation Therapy Research

Given its reported ability to arrest proliferation of undifferentiated cells and induce monocyte differentiation, this compound is well-suited for in vitro studies focused on cancer stem cell biology and differentiation therapy [1]. It can be used to probe mechanisms of cellular differentiation or as a chemical tool to enrich differentiated cell populations. Researchers should source the exact compound (CAS 898781-71-0) to ensure the observed phenotypic effects are reproducible, as analogs like 2',5'-dichloro-3-phenylpropiophenone lack comparable characterization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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